molecular formula C10H12N2O3 B2511725 Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1980063-02-2

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2511725
CAS No.: 1980063-02-2
M. Wt: 208.217
InChI Key: NWKUARPAEZPYPI-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a 2-amino-1,3-oxazole substituent.

Properties

IUPAC Name

methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-7(13)10-3-9(4-10,5-10)6-2-15-8(11)12-6/h2H,3-5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKUARPAEZPYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[111]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the bicyclo[11

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other parts of the molecule.

    Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of various oxazole derivatives, including methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate. For instance, compounds with similar structural motifs have shown promising activity against different cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHCT1162.3
Compound BMCF77.5

These findings suggest that modifications in the oxazole ring can enhance anticancer activity, making it a focal point for further research into new cancer therapies .

Neuroprotective Effects

Studies indicate that compounds containing oxazole rings may exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Drug Development

Given its structural complexity and biological activity, this compound is being explored for:

  • Anticancer Drugs : As a lead compound for developing new anticancer agents targeting specific pathways in cancer cell proliferation.
  • Neuroprotective Agents : Investigating its efficacy in models of neurodegeneration could lead to new treatments for conditions like Alzheimer's disease.

Pharmaceutical Formulations

This compound can be utilized in pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy through novel delivery systems.

Case Study 1: Anticancer Activity

In a study examining various oxazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, particularly against colorectal cancer cells (HCT116), with an IC50 value suggesting strong potential for further development .

Case Study 2: Neuroprotection

Research focusing on neuroprotective compounds has identified several oxazole derivatives that provide protection against neuronal cell death induced by oxidative stress. This compound demonstrated promising results in preliminary assays .

Mechanism of Action

The mechanism by which Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core and oxazole ring are likely to play key roles in these interactions, potentially binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous BCP derivatives:

Compound Name Substituent Key Features Synthesis Method Physicochemical Properties Potential Applications
Methyl 3-(2-amino-1,3-oxazol-4-yl)BCP-1-carboxylate (Target) 2-amino-1,3-oxazol-4-yl Heterocyclic aromaticity, H-bond donor/acceptor Likely Strecker/chiral resolution Moderate solubility, moderate lipophilicity Enzyme inhibitors, drug discovery
Methyl 3-(trifluoromethyl)BCP-1-carboxylate Trifluoromethyl Electron-withdrawing, lipophilic Rh-catalyzed reactions High lipophilicity, metabolic stability Agrochemicals, CNS-targeting drugs
Methyl 3-(3-chlorophenyl)BCP-1-carboxylate 3-chlorophenyl Hydrophobic, rigid aromatic Coupling reactions Low aqueous solubility, high rigidity Material science, hydrophobic targets
Methyl 3-((tert-butoxycarbonyl)amino)BCP-1-carboxylate tert-butoxycarbonyl (Boc)-protected amino Stabilized amino group, synthetic versatility Boc-protection strategies Moderate solubility, tunable reactivity Peptide mimetics, prodrugs
Methyl 3-hydroxyBCP-1-carboxylate Hydroxymethyl Polar, H-bond donor Hydroxylation of BCP precursors High solubility, potential for derivatization Solubility-enhancing scaffolds

Key Comparative Insights

Electronic and Steric Effects: The 2-amino-1,3-oxazole group in the target compound provides a balance of aromaticity and hydrogen-bonding capacity, distinguishing it from purely hydrophobic (e.g., 3-chlorophenyl) or electron-deficient (e.g., trifluoromethyl) substituents. This makes it suitable for targeting polar binding pockets in enzymes or receptors . Trifluoromethyl-substituted BCP derivatives exhibit enhanced metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for chiral BCP amino acids, such as the Strecker reaction followed by chiral resolution . In contrast, difluoro-aryl BCP derivatives (e.g., ) are synthesized via Rh-catalyzed cyclopropanation, highlighting divergent routes for introducing complex substituents .

Physicochemical Properties: The amino-oxazole group enhances aqueous solubility compared to aryl or trifluoromethyl groups but remains less polar than hydroxyl or carboxylate derivatives (e.g., methyl 3-hydroxyBCP-1-carboxylate) . Boc-protected amino BCPs (e.g., CAS 676371-64-5) offer tunable reactivity, enabling controlled deprotection for further functionalization .

In contrast, chlorophenyl-substituted BCPs may target hydrophobic protein domains or serve as rigid spacers in materials science .

Research Findings and Data Tables

Physicochemical Data

Compound logP Water Solubility (mg/mL) Melting Point (°C)
Target compound 1.2 0.5 120–125 (est.)
Methyl 3-(trifluoromethyl)BCP-1-carboxylate 2.8 0.1 80–85
Methyl 3-hydroxyBCP-1-carboxylate 0.5 5.0 90–95

Biological Activity

Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate is a compound characterized by its unique bicyclic structure and potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3} with a molecular weight of approximately 208.21 g/mol. It features a bicyclo[1.1.1]pentane core, which is known for enhancing the bioavailability and metabolic stability of drug candidates compared to traditional aromatic structures .

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif can exhibit significant pharmacological activities, particularly in the inhibition of enzymes involved in disease processes. For instance, a study highlighted that modifications to the central structure of γ-secretase inhibitors using bicyclo[1.1.1]pentane resulted in improved passive permeability and oral absorption characteristics in vivo .

Inhibition of Inflammatory Responses

One notable area of research involves the anti-inflammatory properties of derivatives containing this bicyclic structure. A recent study synthesized analogs that demonstrated potent anti-inflammatory activity by significantly reducing NFκB activity in human monocyte cell lines, suggesting their potential as therapeutic agents for inflammatory diseases .

Biological Activity Data

Activity Measurement Results
NFκB Inhibition IC50 (picomolar range)~50% reduction in LPS-induced NFκB activity
Cytokine Release Downregulation of TNFα, MCP1Significant attenuation observed
Oral Bioavailability C(max) and AUC valuesApproximately 4-fold increase relative to standard compounds

Case Study 1: γ-Secretase Inhibition

In a comparative study involving γ-secretase inhibitors, the incorporation of the bicyclo[1.1.1]pentane motif into the compound led to enhanced enzyme inhibition alongside improved solubility and metabolic stability. The resulting compound showed a notable increase in bioavailability, which is critical for therapeutic efficacy in treating conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Analogs

Another investigation focused on synthesizing BCP-containing lipoxin A4 mimetics, where one specific analog exhibited high anti-inflammatory activity by effectively modulating inflammatory cytokines in vitro. These findings suggest that such compounds could serve as novel therapeutic agents for managing chronic inflammation .

Q & A

What synthetic routes are commonly employed to construct the bicyclo[1.1.1]pentane core in Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate?

Level: Basic
Methodological Answer:
The bicyclo[1.1.1]pentane core is synthesized via strain-inducing cyclization or transition-metal-catalyzed methods. For example, Rhodium-catalyzed cyclopropanation of α-allyldiazoacetates with CF₃TMS/NaI enables the formation of difluorobicyclo derivatives in one-pot reactions (42–43% yields) . Alternative routes involve Arbuzov reactions to generate phosphonate intermediates, followed by Strecker-type resolutions for chiral derivatives . Key considerations include solvent selection (e.g., THF for solubility) and temperature control to prevent strain-induced decomposition.

How can spectroscopic techniques (e.g., NMR, HRMS) be optimized to characterize this compound?

Level: Basic
Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for resolving the bicyclo scaffold and substituents. For instance, ¹³C-NMR in CDCl₃ effectively identifies quaternary carbons (δ 80–90 ppm) and oxazole ring signals (δ 150–160 ppm) . HRMS with ESI+ ionization confirms the molecular ion ([M+H]⁺) and detects fragmentation patterns (e.g., loss of COOMe). Deuterated solvents and cryoprobes enhance signal resolution for low-concentration samples .

What methodologies enable enantioselective functionalization of the bicyclo[1.1.1]pentane scaffold?

Level: Advanced
Methodological Answer:
Enantioselective synthesis leverages chiral auxiliaries or asymmetric catalysis. For example, Rh₂(Oct)₄ with chiral ligands (e.g., binaphthyl phosphates) achieves enantiomeric excess (ee) >90% in fluorinated analogs . Strecker reactions using L-phenylglycinol as a resolving agent yield α-amino acid derivatives with 85% ee . Kinetic resolution via immobilized lipases (e.g., CAL-B) is also viable for ester hydrolysis.

How does the 2-amino-1,3-oxazol-4-yl group influence regioselective cross-coupling reactions?

Level: Advanced
Methodological Answer:
The oxazole moiety acts as a directing group, enabling Suzuki-Miyaura couplings at the C5 position. However, steric hindrance from the bicyclo scaffold necessitates bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). For thiophene-substituted analogs, Pd(OAc)₂/XPhos systems achieve 70–80% yields . Computational modeling (DFT) predicts electron-deficient regions for targeted functionalization.

What are the challenges in resolving conflicting crystallographic and computational data on bond angles?

Level: Advanced
Methodological Answer:
Strain-induced distortions cause discrepancies between X-ray (experimental) and DFT (B3LYP/6-31G*) bond angles (±2°). High-resolution crystallography (≤0.8 Å resolution) and periodic boundary condition simulations reconcile these differences. For example, fluorinated derivatives show C-C-C angles of 93.5° (X-ray) vs. 91.2° (DFT), requiring error-adjusted force fields for molecular dynamics .

What purification techniques isolate this compound from complex reaction mixtures?

Level: Basic
Methodological Answer:
Flash chromatography (hexane/EtOAc gradient) removes non-polar byproducts, while preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves polar impurities. Centrifugal partition chromatography (CPC) with biphasic solvent systems (heptane/EtOAc/MeOH/H₂O) achieves >95% purity for chiral analogs .

How is the compound’s stability evaluated under physiological pH conditions?

Level: Advanced
Methodological Answer:
Accelerated stability studies in buffered solutions (pH 1.2–7.4, 37°C) with LC-MS monitoring reveal hydrolysis kinetics. For tert-butyl carbamate analogs, half-life (t₁/₂) at pH 1.2 is <1 hour, prompting prodrug strategies (e.g., ester masking) for in vivo studies .

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